
3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one is a synthetic organic compound characterized by the presence of an oxazolidinone ring and a bromophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The oxazolidinone ring is a versatile scaffold in drug design, often used for its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((3-Bromophenyl)amino)ethyl)oxazolidin-2-one typically involves the following steps:
-
Formation of the Oxazolidinone Ring: : The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction between 2-aminoethanol and phosgene or its derivatives can yield oxazolidin-2-one.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a bromobenzene derivative with an appropriate nucleophile, such as an amine.
-
Coupling Reaction: : The final step involves coupling the bromophenyl group with the oxazolidinone ring. This can be achieved through a reaction between 3-bromophenylamine and an oxazolidinone derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.
-
Reduction: : Reduction reactions can target the oxazolidinone ring or the bromophenyl group, potentially yielding amines or dehalogenated products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Imines, oximes.
Reduction: Amines, dehalogenated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
3-[2-(3-bromoanilino)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13BrN2O2/c12-9-2-1-3-10(8-9)13-4-5-14-6-7-16-11(14)15/h1-3,8,13H,4-7H2 |
InChI Key |
QQGPQBRUSQSJMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCNC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




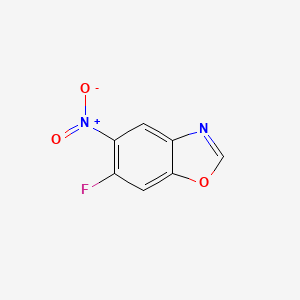
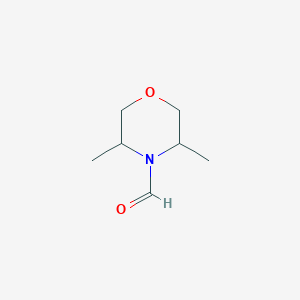
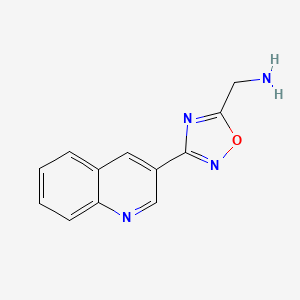
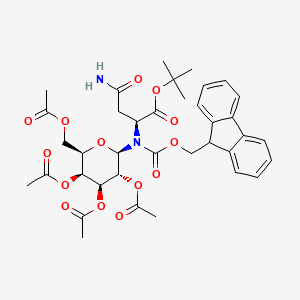
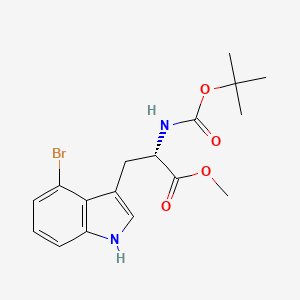

![8-Methylpyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12841907.png)

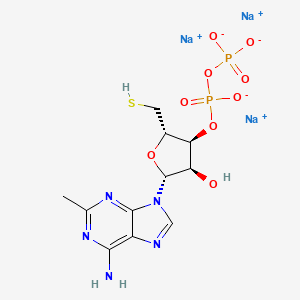

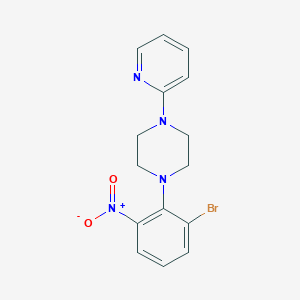
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile](/img/structure/B12841942.png)
